4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with a suitable nitrile or amidine under acidic or basic conditions to form the thieno[2,3-d]pyrimidine ring.
Methylsulfonylation: The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The thieno[2,3-d]pyrimidine core can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-d]pyrimidines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine serves as a versatile building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has been investigated for its potential as a pharmacophore. Its derivatives have shown promise in the development of anti-inflammatory, antiviral, and anticancer agents. The presence of the thieno[2,3-d]pyrimidine core is particularly valuable for interacting with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and other high-tech industries.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, these compounds may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(methylsulfonyl)thieno[3,2-d]pyrimidine: Similar structure but with a different arrangement of the thieno ring.
4-Chloro-5-(methylsulfonyl)pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a thieno ring.
4-Chloro-5-(methylsulfonyl)quinazoline: Features a quinazoline core instead of a thieno[2,3-d]pyrimidine core.
Uniqueness
4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and methylsulfonyl groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with tailored properties for various applications.
Properties
Molecular Formula |
C7H5ClN2O2S2 |
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Molecular Weight |
248.7 g/mol |
IUPAC Name |
4-chloro-5-methylsulfonylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)4-2-13-7-5(4)6(8)9-3-10-7/h2-3H,1H3 |
InChI Key |
IEXAORIOILUYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CSC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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